molecular formula C12H7IO2 B12862106 1-Iododibenzo[b,d]furan-2-ol

1-Iododibenzo[b,d]furan-2-ol

Cat. No.: B12862106
M. Wt: 310.09 g/mol
InChI Key: XEUGSJMRLQWGLC-UHFFFAOYSA-N
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Description

Significance of Dibenzofuran (B1670420) Scaffold in Chemical Synthesis

The dibenzofuran (DBF) scaffold, a tricyclic aromatic ether consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a privileged structural motif found in a multitude of natural products and synthetic compounds. biointerfaceresearch.comnih.gov Its rigid and planar geometry, coupled with its electronic properties, makes it an attractive building block in the design of new molecules. rsc.org The DBF core is present in various biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govresearchgate.netnih.gov This inherent bioactivity has propelled the dibenzofuran scaffold to the forefront of medicinal chemistry research. researchgate.netresearchgate.net

Beyond its medicinal applications, the dibenzofuran framework is also a key component in the development of advanced materials. Its thermal stability and unique electronic characteristics are leveraged in the creation of organic light-emitting diodes (OLEDs) and other photoelectronic materials. nih.govrsc.org The versatility of the dibenzofuran scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its physical and biological properties to suit specific applications. biointerfaceresearch.com

Role of Halogenated Dibenzofurans in Organic Methodology

The introduction of halogen atoms onto the dibenzofuran skeleton significantly enhances its utility in organic synthesis. Halogenated dibenzofurans, particularly iodo- and bromo- derivatives, are valuable intermediates for the construction of more complex molecules through various cross-coupling reactions. nih.gov These reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

The presence of a halogen, especially iodine, provides a reactive handle for the introduction of diverse functional groups and the elaboration of the dibenzofuran core. mdpi.com This strategic functionalization is crucial for developing structure-activity relationships in medicinal chemistry and for tailoring the properties of materials. nih.gov For instance, the iodination of a dibenzofuran derivative is a key step in the synthesis of certain biologically active compounds. mdpi.com The reactivity of the carbon-halogen bond allows for the precise and controlled assembly of intricate molecular architectures. nih.gov

Overview of Research Trajectories for Iodinated Dibenzo[b,d]furan-2-ol Derivatives

Research concerning iodinated dibenzo[b,d]furan-2-ol derivatives is primarily focused on their synthetic accessibility and their potential as versatile building blocks in organic synthesis. The specific compound, 1-Iododibenzo[b,d]furan-2-ol, combines the key features of a hydroxyl group and an iodine atom on the dibenzofuran framework. This combination offers multiple points for chemical modification.

The hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions and can be converted into other functional groups. The iodine atom, as previously mentioned, is a prime site for cross-coupling reactions. Current research endeavors are likely to explore the synergistic reactivity of these two functional groups to construct novel and complex molecular structures. The synthesis of new derivatives based on this scaffold could lead to the discovery of compounds with unique biological activities or material properties.

While specific, in-depth research articles solely on this compound are not abundant in the public domain, its chemical nature suggests its importance as an intermediate. The synthesis of related halogenated and hydroxylated dibenzofurans is well-documented, providing a strong foundation for the exploration of this particular derivative. researchgate.netmdpi.com Future research will likely focus on developing efficient synthetic routes to this compound and subsequently utilizing it in the synthesis of a diverse library of compounds for screening in various applications.

Interactive Data Tables

Table 1: Properties of Dibenzofuran and Related Compounds

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
Dibenzo[b,d]furan-2-ol86-77-1C₁₂H₈O₂184.19
1-Iodopropan-2-ol13398828-08-6C₃H₇IO185.99
Polychlorinated biphenyl1336-36-3C₁₂H₁₀-ₓClₓVariable

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7IO2

Molecular Weight

310.09 g/mol

IUPAC Name

1-iododibenzofuran-2-ol

InChI

InChI=1S/C12H7IO2/c13-12-8(14)5-6-10-11(12)7-3-1-2-4-9(7)15-10/h1-6,14H

InChI Key

XEUGSJMRLQWGLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3I)O

Origin of Product

United States

Reaction Chemistry and Synthetic Transformations Involving 1 Iododibenzo B,d Furan 2 Ol

Cross-Coupling Reactions

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom on the dibenzofuran (B1670420) core of 1-iododibenzo[b,d]furan-2-ol serves as an excellent leaving group in such transformations.

Palladium-Copper Catalyzed Sonogashira Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. mdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. mdpi.comyoutube.comresearchgate.net The reaction has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. mdpi.comresearchgate.net

For substrates like this compound, which is a derivative of a 2-iodophenol, the Sonogashira coupling provides a direct route to 1-(alkynyl)dibenzo[b,d]furan-2-ol derivatives. The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species occurs, followed by transmetalation from a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, which is facilitated by a base. youtube.com

The synthesis of substituted benzo[b]furans often proceeds in two steps: a Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by the cyclization of the resulting 2-alkynylphenol intermediate. spuvvn.edu One-pot procedures have been developed where the initial Sonogashira coupling is followed by an in-situ cyclization to form the substituted benzofuran (B130515) ring system. nih.gov Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields and fewer side products. nih.gov

Table 1: Key Features of Palladium-Copper Catalyzed Sonogashira Coupling

Feature Description
Reactants Aryl/Vinyl Halide (e.g., this compound), Terminal Alkyne
Catalysts Palladium complex (e.g., PdCl₂(PPh₃)₂), Copper(I) salt (e.g., CuI)
Base Amine base (e.g., Triethylamine, Piperidine)
Bond Formed sp²-sp Carbon-Carbon bond
Key Intermediate Copper(I) acetylide

While the standard Sonogashira protocol is highly effective, the copper co-catalyst can sometimes lead to undesirable oxidative homocoupling of the alkyne (Glaser coupling), reducing the yield of the desired cross-coupled product. google.com This has led to the development of copper-free Sonogashira protocols. organic-chemistry.orgnih.gov

General Principles of Arylation Reactions in Synthesis

Arylation reactions are a broad class of reactions that introduce an aryl group into a molecule. In the context of this compound, the phenolic hydroxyl group can be arylated (O-arylation), or the aryl iodide can act as an arylating agent in C-H arylation processes.

The Ullmann condensation is the classic method for the O-arylation of phenols, traditionally requiring stoichiometric amounts of copper at high temperatures. nih.gov Modern advancements have led to the development of copper-catalyzed and palladium-catalyzed methods that proceed under milder conditions. nih.govbeilstein-journals.org Copper-catalyzed systems, often using ligands like picolinic acid, can effectively couple aryl iodides with phenols. nih.gov Palladium-catalyzed methods have also emerged as a powerful alternative for forming diaryl ether linkages. nih.gov

Direct C-H arylation has become an increasingly important strategy, avoiding the need for pre-functionalized starting materials. nih.gov For heterocyclic substrates like benzofurans, palladium-catalyzed direct arylation at the C2-position with aryl halides is a well-established method for synthesizing 2-arylbenzofurans. nsf.gov In some cases, these reactions can proceed even without a transition-metal catalyst, mediated by a strong base via a benzyne (B1209423) intermediate, although this is typically for intramolecular cyclizations. nih.gov

C-H Bond Functionalization with Iodinated Substrates

Carbon-hydrogen (C-H) bond functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. This approach offers high atom economy and can significantly shorten synthetic routes. cas.cn

Copper-Catalyzed C-H Functionalization

Copper catalysis has been instrumental in the development of C-H functionalization reactions. sciencedaily.comnih.gov In the synthesis of dibenzofuran derivatives, copper-catalyzed intramolecular C-H activation and C-O bond formation from o-phenylphenols is an efficient one-step method. cas.cn

For iodinated substrates, such as o-iodo diaryl ethers, palladium-catalyzed intramolecular C-H activation can lead to the synthesis of dibenzofurans. nih.gov In a related transformation, copper(I)-catalyzed domino reactions of 1,2-dihalobenzenes with 1,3-cyclohexanediones can produce dihydrodibenzo[b,d]furan-1(2H)-ones through a sequence of intermolecular C-arylation followed by intramolecular O-arylation. nih.gov Merging copper-catalyzed C-H functionalization with intramolecular annulations has enabled the construction of complex fused heterocycles. soton.ac.uk The mechanism often involves coordination of the copper catalyst, C-H bond activation, migratory insertion, and reductive elimination steps. soton.ac.uk

Transformations Involving Hypervalent Iodine Intermediates

Hypervalent iodine compounds, where the iodine atom possesses a formal oxidation state higher than +1, have found extensive use as versatile and environmentally benign reagents and catalysts in organic synthesis. acs.orgnih.gov They are particularly known for their role in oxidation, halogenation, and various oxidative functionalization reactions. acs.orgarkat-usa.org Aryl iodides, such as this compound, can serve as precursors (pre-catalysts) for the in-situ generation of reactive hypervalent iodine(III) or iodine(V) species. organic-chemistry.org

The oxidation of an iodoarene to a hypervalent iodine(III) species, such as a (diacetoxyiodo)arene, can be achieved using various oxidants like peracetic acid, m-chloroperoxybenzoic acid (mCPBA), or Oxone. arkat-usa.orgorganic-chemistry.org These resulting hypervalent iodine reagents can then participate in a wide array of chemical transformations. For example, they are frequently employed as terminal oxidants in palladium-catalyzed oxidative cyclization and C-H alkoxylation reactions. mdpi.comfrontiersin.org

Mechanistic Aspects of Hypervalent Iodine Reagents in Catalysis

The catalytic use of hypervalent iodine reagents represents a significant advancement in sustainable chemistry. nih.gov The general catalytic cycle involves the oxidation of an aryl iodide (the pre-catalyst) to an active iodine(III) or iodine(V) species by a terminal oxidant (e.g., Oxone, mCPBA). acsgcipr.orgresearchgate.net This hypervalent iodine species then reacts with the substrate, for instance, oxidizing an alcohol or facilitating a C-H amination, and in the process is reduced back to the starting aryl iodide, which can then re-enter the catalytic cycle. acsgcipr.orgrsc.org

The reactivity of hypervalent iodine reagents is often compared to that of transition metals, with reactions proceeding through steps like ligand exchange and reductive elimination. e-bookshelf.de In palladium-catalyzed reactions that utilize hypervalent iodine reagents as oxidants, a common mechanistic pathway involves the oxidation of the Pd(II) intermediate to a high-valent Pd(IV) species by the iodine(III) reagent. mdpi.comfrontiersin.org This is followed by reductive elimination from the Pd(IV) center to form the desired product and regenerate the active Pd(II) catalyst. mdpi.com The specific mechanism can vary, but the key step is the generation of the active hypervalent iodine species in situ, which drives the catalytic turnover. acsgcipr.orgresearchgate.net

Table 2: General Catalytic Cycle of Hypervalent Iodine

Step Process Description
1 Oxidation Aryl Iodide (ArI) is oxidized by a terminal oxidant to an active hypervalent Iodine(III) species (e.g., ArI(OAc)₂).
2 Substrate Reaction The hypervalent iodine(III) species reacts with the substrate (e.g., oxidation of an alcohol).
3 Reduction The hypervalent iodine(III) species is reduced back to the original Aryl Iodide (ArI).
4 Regeneration The regenerated Aryl Iodide re-enters the catalytic cycle.

Other Coupling and Condensation Reactions

Beyond the more common cross-coupling reactions, the unique structural features of this compound lend themselves to specialized coupling and cyclization strategies. These transformations can lead to the formation of novel heterocyclic systems with potential applications in materials science and medicinal chemistry.

The development of asymmetric methods for the formation of carbon-sulfur bonds is a significant area of research, leading to chiral sulfides that are important in catalysis and pharmaceuticals. While direct enantioselective S-arylation of a thiol derived from this compound has not been explicitly reported, the copper-catalyzed enantioselective S-arylation of sulfenamides with aryl iodides provides a strong precedent for such a transformation. nih.govresearchgate.net This methodology typically employs a copper(I) catalyst in conjunction with a chiral ligand to induce enantioselectivity.

A plausible synthetic route would involve the in situ or prior formation of the corresponding thiol from this compound, followed by a copper-catalyzed cross-coupling with an appropriate arylating agent. The success of such a reaction would be highly dependent on the choice of the chiral ligand and the reaction conditions. Ligands such as those derived from NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) have shown considerable success in similar copper-catalyzed arylations. nih.gov

Hypothetical Reaction Scheme:

The enantioselective S-arylation could proceed by reacting the thiol of a dibenzofuran derivative with an aryl iodide in the presence of a copper(I) source, a chiral ligand, and a base. The reaction would likely be carried out in an anhydrous solvent under an inert atmosphere to prevent side reactions.

Table 1: Representative Examples of Copper-Catalyzed Enantioselective S-Arylation of Sulfenamides with Aryl Iodides

EntryAryl IodideSulfenamideCatalyst/LigandBaseSolventYield (%)ee (%)Reference
1IodobenzeneN-tert-Butoxycarbonyl-S-(phenyl)sulfenamideCuI / (S)-NOBIN-derived picolinamideKOHDMSO6593 nih.gov
24-IodotolueneN-Pivaloyl-S-(tert-butyl)sulfenamideCuI / L-hydroxyproline-derived amideKOHDMSONot specified97 nih.gov
31-Iodo-4-nitrobenzeneN-Benzoyl-S-(methyl)sulfenamideCuI / 1,10-PhenanthrolineNa2CO3DMSONot specifiedNot specified nih.gov

The data in Table 1, derived from the S-arylation of sulfenamides, suggests that high yields and excellent enantioselectivities are achievable under copper catalysis. nih.gov This provides a solid foundation for exploring the analogous reaction with thiol derivatives of dibenzofuran.

Spirocyclic scaffolds are of significant interest due to their prevalence in natural products and their unique three-dimensional structures. The dibenzofuran nucleus of this compound can serve as a template for the construction of spirocyclic systems. While specific spiro cyclization reactions involving this exact compound are not prominent in the literature, several strategies employed for the synthesis of spiro-benzofurans can be envisaged.

One such strategy is the PIDA (phenyliodine(III) diacetate)/CuBr-mediated spirocyclization of (Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(2-halogenphenyl)prop-2-en-1-ones. researchgate.net This reaction proceeds through an oxidative C-O bond formation followed by a copper-mediated spirocyclization step. Adapting this methodology to a suitably functionalized derivative of this compound could provide a pathway to novel spiro-dibenzofurans.

Another approach involves the [3+2] azomethine ylide cycloaddition reaction, which has been successfully used to synthesize spiro-pyrrolidine benzofuran derivatives. mdpi.comnih.gov This three-component reaction, typically involving a benzofuranone derivative, an amino acid, and a carbonyl compound, could potentially be adapted for a derivative of this compound to generate complex spirocyclic structures.

Table 2: Examples of Spirocyclization Reactions on Benzofuran Scaffolds

EntryStarting MaterialReaction TypeReagents/CatalystProductYield (%)Reference
1(Z)-3-hydroxy-1-(2-hydroxyphenyl)-3-(2-bromophenyl)prop-2-en-1-onePIDA/CuBr-mediated spirocyclizationPIDA, CuBr, K-ethylxanthate, 1,10-phenSpiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-dioneNot specified researchgate.net
2(Z)-3-benzylidenebenzofuran-2(3H)-one[3+2] Azomethine ylide cycloadditionNinhydrin, SarcosineSpiro-pyrrolidine benzofuran82 mdpi.com
3N-protected 2-((2-bromophenyl)ethynyl)anilinesCascade cyclizationCuBr, TBHP, K-ethylxanthateBenzothieno[3,2-b]indolesNot specified researchgate.net

The examples in Table 2 illustrate the diversity of methods available for the synthesis of spiro compounds from benzofuran precursors. researchgate.netmdpi.com These methodologies offer a promising starting point for the design of synthetic routes to spirocyclic derivatives of this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each, and the number of neighboring protons. In 1-Iododibenzo[b,d]furan-2-ol, the aromatic protons and the single hydroxyl proton would each produce distinct signals.

The protons on the dibenzo[b,d]furan skeleton are expected to resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shift of each proton is influenced by the electronic effects of the iodine and hydroxyl substituents. The hydroxyl group (-OH) is an electron-donating group, which tends to increase the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield). Conversely, the iodine atom, while having a 'heavy atom' shielding effect on its directly attached carbon, can deshield adjacent protons. chemicalforums.com The hydroxyl proton itself would appear as a broad singlet, with a chemical shift that can vary significantly (typically δ 3-8 ppm) depending on the solvent and concentration due to hydrogen bonding. libretexts.orglibretexts.org

The splitting pattern of the aromatic signals, governed by spin-spin coupling, would provide further structural information. Protons on adjacent carbons (ortho-coupling) typically show larger coupling constants (J ≈ 7-9 Hz) than those further apart (meta- or para-coupling).

Illustrative ¹H NMR Data for Related Compounds:

CompoundProtonChemical Shift (δ, ppm)
Dibenzo[b,d]furan H-1, H-9~7.96
H-2, H-8~7.46
H-3, H-7~7.35
H-4, H-6~7.57
Phenol (B47542) H-2, H-6~6.88
H-3, H-5~7.27
H-4~6.96
-OHvariable (e.g., ~5.4)
Iodobenzene H-2, H-6~7.67
H-3, H-5~7.05
H-4~7.30

Note: Data is compiled from various sources for illustrative purposes. chemicalbook.comdocbrown.infochemicalbook.com Actual values for this compound would differ.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are highly sensitive to the electronic environment of the carbon atoms.

The aromatic carbons of the dibenzo[b,d]furan core typically resonate in the range of δ 110-160 ppm. The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C-2) would be significantly deshielded and appear at a high chemical shift (downfield), likely in the range of δ 150-160 ppm. libretexts.orgdocbrown.info Conversely, the carbon atom directly attached to the iodine (C-1) would experience a strong shielding effect, causing its signal to appear at a much lower chemical shift, a phenomenon known as the 'heavy atom effect'. This can shift the signal upfield to around δ 90-100 ppm.

Illustrative ¹³C NMR Data for Related Compounds:

CompoundCarbonChemical Shift (δ, ppm)
Dibenzo[b,d]furan C-1, C-9~122.9
C-2, C-8~127.2
C-3, C-7~120.8
C-4, C-6~111.6
C-4a, C-5a~124.4
C-9a, C-9b~156.2
Phenol C-1~155.0
C-2, C-6~115.5
C-3, C-5~129.8
C-4~121.1
Iodobenzene C-1~94.4
C-2, C-6~137.4
C-3, C-5~129.8
C-4~130.2

Note: Data is compiled from various sources for illustrative purposes. docbrown.infochemicalbook.comnih.gov Actual values for this compound would differ.

For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR techniques spread the signals across two frequency axes, providing greater resolution and revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. researchgate.net An HSQC spectrum of this compound would show a cross-peak for each C-H bond, unambiguously assigning which proton is attached to which carbon. This is invaluable for confirming the assignments made in the 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il Cross-peaks in a NOESY spectrum indicate through-space dipolar coupling. This technique would be critical for confirming the substitution pattern on the dibenzofuran (B1670420) ring by observing correlations between protons on the same or adjacent rings.

Isotopic labeling, particularly with deuterium (B1214612) (²H), is a powerful method for simplifying spectra and confirming assignments. sigmaaldrich.com In ¹H NMR, protons that are exchangeable, such as the hydroxyl proton in this compound, can be replaced with deuterium by adding a small amount of D₂O to the NMR sample. docbrown.infoyoutube.com This causes the -OH signal to disappear from the ¹H spectrum, confirming its identity. docbrown.info Deuteration of specific aromatic positions can also be achieved synthetically to aid in the assignment of complex aromatic signals. researchgate.netyoutube.com

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

FT-IR spectroscopy is particularly useful for identifying key functional groups. In the FT-IR spectrum of this compound, several characteristic absorption bands would be expected:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. docbrown.infolibretexts.org

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) indicate the presence of C-H bonds on the aromatic rings.

Aromatic C=C Stretch: A series of medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. orgchemboulder.com

C-O Stretch: A strong C-O stretching vibration for the phenol-like ether linkage and the hydroxyl group would be expected in the 1200-1300 cm⁻¹ region. docbrown.info

C-I Stretch: The carbon-iodine bond vibration would appear in the far-infrared region, typically between 500-600 cm⁻¹.

Illustrative FT-IR Data for Related Functional Groups:

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Phenolic O-H Stretching, H-bonded3200-3600 (broad)
Aromatic C-H Stretching3000-3100
Aromatic C=C Ring Stretching1450-1600
Aromatic C-O Stretching1200-1300
Aromatic C-I Stretching500-600

Note: This table provides typical ranges for the indicated functional groups. docbrown.infolibretexts.orgorgchemboulder.comnist.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic laser, it scatters the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the energy of molecular vibrations.

For this compound, a Raman spectrum would reveal a series of peaks, each corresponding to a specific vibrational mode within the molecule. These vibrations include the stretching and bending of bonds such as C-C, C-H, C-O, O-H, and the C-I bond. The frequencies of these peaks are highly sensitive to the molecular structure and the chemical environment of the atoms. For instance, the C-I stretching vibration would be expected at a low frequency, characteristic of a bond between a carbon atom and a heavy halogen. The spectrum would also show characteristic peaks for the aromatic ring vibrations of the dibenzofuran core.

Table 1: Hypothetical Raman Spectroscopy Data for this compound (Note: Specific experimental data is not currently available in the public domain.)

Raman Shift (cm⁻¹)Assignment
Data not availableO-H stretch
Data not availableAromatic C-H stretch
Data not availableAromatic C=C stretch
Data not availableC-O stretch
Data not availableC-I stretch

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, often to four or more decimal places. This high precision allows for the determination of the elemental formula of a compound. For this compound, an HRMS analysis would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Table 2: Predicted HRMS Data for this compound (Note: Specific experimental data is not currently available in the public domain.)

IonCalculated Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺Data not availableData not available
[M-H]⁻Data not availableData not available
[M]⁺˙Data not availableData not available

In electron ionization mass spectrometry, the sample is bombarded with a high-energy electron beam, which typically causes the molecule to ionize and fragment. The resulting mass spectrum shows a molecular ion peak (M⁺˙) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure and can be used to piece together its molecular framework.

For this compound, the EI-MS spectrum would be expected to show a molecular ion peak. Characteristic fragmentation pathways for related dibenzofuran structures often involve the loss of small, stable molecules or radicals. chemicalbook.com In this case, potential fragmentations could include the loss of an iodine atom (I˙), a hydrogen iodide molecule (HI), or a carbon monoxide molecule (CO) from the furan (B31954) ring. The relative abundance of these fragments provides valuable clues about the stability of different parts of the molecule.

Table 3: Hypothetical EI-MS Fragmentation Data for this compound (Note: Specific experimental data is not currently available in the public domain.)

m/zProposed Fragment
Data not available[C₁₂H₇IO₂]⁺˙ (Molecular Ion)
Data not available[C₁₂H₇O₂]⁺ (Loss of I)
Data not available[C₁₁H₇IO]⁺ (Loss of CO)

X-ray Crystallography

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

A successful X-ray crystallographic analysis of this compound would provide precise coordinates for each atom in the molecule. This would confirm the connectivity of the atoms, including the positions of the iodine and hydroxyl substituents on the dibenzofuran framework. It would also reveal important details about the planarity of the dibenzofuran ring system and the conformation of the hydroxyl group. Furthermore, the analysis would describe the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate how the molecules pack together in the crystal.

Table 4: Hypothetical Crystal Data and Structure Refinement for this compound (Note: Specific experimental data is not currently available in the public domain.)

ParameterValue
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
VolumeData not available
ZData not available
Density (calculated)Data not available
R-factorData not available

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 1-Iododibenzo[b,d]furan-2-ol. These studies are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to solve the Schrödinger equation approximately.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of the atoms, corresponding to the most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-I Bond Length (Å) ~2.10
C-O (hydroxyl) Bond Length (Å) ~1.36
O-H Bond Length (Å) ~0.96
C-O-H Bond Angle (°) ~109.5

Note: These are illustrative values based on similar structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govnih.gov

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability. nih.gov A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. Current time information in Bangalore, IN. For this compound, the HOMO is expected to be localized on the electron-rich dibenzofuran (B1670420) ring and the hydroxyl group, while the LUMO may be distributed across the aromatic system, influenced by the electron-withdrawing iodine atom.

Table 2: Predicted FMO Properties for this compound (Illustrative)

Parameter Predicted Value (eV)
HOMO Energy ~ -5.5
LUMO Energy ~ -1.0

Note: These are illustrative values. Actual values would depend on the specific DFT functional and basis set used.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. jmaterenvironsci.commdpi.com The MEP map illustrates the electrostatic potential on the electron density surface.

In an MEP map of this compound, regions of negative potential (typically colored red) would indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the oxygen atoms of the furan (B31954) and hydroxyl groups. mdpi.com Regions of positive potential (blue) signify electron-poor areas, prone to nucleophilic attack, likely found around the hydrogen atom of the hydroxyl group. jmaterenvironsci.com The iodine atom, due to the "sigma-hole" phenomenon, can also exhibit a region of positive electrostatic potential, making it a potential halogen bond donor. nih.gov

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. researchgate.netresearchgate.net Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Table 3: Predicted NLO Properties for this compound (Illustrative)

Parameter Predicted Value
Dipole Moment (μ) (Debye) ~ 2-5
Mean Polarizability (α) (esu) ~ 20-30 x 10⁻²⁴

Note: These are illustrative values. Actual NLO properties are highly dependent on molecular structure and electronic effects.

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular vibrations, such as stretching, bending, and wagging of different functional groups.

For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings, C-O stretching of the furan and hydroxyl groups, and the C-I stretching vibration. Comparing the calculated spectrum with an experimental one helps to confirm the molecular structure obtained from geometry optimization.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S).

These descriptors are calculated from the HOMO and LUMO energies. For instance, hardness (η = (E_LUMO - E_HOMO)/2) is a measure of the molecule's resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. These parameters are crucial for understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Table 4: Predicted Reactivity Descriptors for this compound (Illustrative)

Descriptor Formula Predicted Value (eV)
Ionization Potential (I) -E_HOMO ~ 5.5
Electron Affinity (A) -E_LUMO ~ 1.0
Electronegativity (χ) (I+A)/2 ~ 3.25
Chemical Hardness (η) (I-A)/2 ~ 2.25

Note: These are illustrative values derived from the predicted FMO energies.

Advanced Computational Methodologies

Exploration of Potential Energy Surfaces

The exploration of potential energy surfaces (PES) is a powerful computational tool for understanding the full landscape of a chemical reaction. A PES is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. For this compound, a detailed PES would map out all possible chemical transformations, identifying stable isomers, reaction intermediates, and the transition states that separate them.

Research on the formation of benzofuran (B130515) and dibenzofuran has involved the study of potential energy surfaces to elucidate the most favorable reaction channels. bohrium.com Similar methodologies could be applied to this compound to predict its thermal stability, photochemical reactivity, and the products of its decomposition or reaction with other species. However, no such specific explorations for this compound have been reported.

In the absence of specific studies on this compound, the scientific community must rely on analogies to related, more well-studied dibenzofuran derivatives. It is important to note that the presence of both an iodine atom and a hydroxyl group on the dibenzofuran scaffold would significantly influence its electronic properties and reactivity, making direct comparisons to the parent dibenzofuran or other derivatives speculative without dedicated computational analysis.

Applications in Materials Science and Catalysis

Role as Synthetic Intermediates in Complex Molecule Construction

The dibenzofuran (B1670420) core is a privileged structure found in a wide array of natural products and pharmaceutically active compounds. nih.govrsc.org Consequently, the development of efficient routes to construct and functionalize this motif is a significant focus of synthetic organic chemistry. researchgate.netbiointerfaceresearch.com 1-Iododibenzo[b,d]furan-2-ol serves as an ideal synthetic intermediate for building molecular complexity due to its distinct reactive sites.

The carbon-iodine bond is a key functional group for diversification, enabling a variety of transition-metal-catalyzed cross-coupling reactions. chim.it For instance, the iodine atom can be readily substituted using well-established methods such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, alkenyl, alkynyl, aryl, and amino groups, thereby expanding the molecular framework. The synthesis of dibenzofurans from o-iododiaryl ethers is a common strategy, highlighting the utility of the iodo-group in forming the core structure itself or in subsequent functionalization. biointerfaceresearch.com

Utility in the Development of Optoelectronic Materials

The dibenzofuran skeleton is increasingly recognized for its potential in the field of materials science, particularly for optoelectronic applications. nih.gov Its rigid, planar structure and electron-rich nature contribute to favorable charge transport properties and high thermal stability, which are critical for devices like organic light-emitting diodes (OLEDs).

Dibenzofuran derivatives are employed as host materials in phosphorescent OLEDs (PhOLEDs). In these applications, the dibenzofuran unit often serves as the p-type (hole-transporting) component of a bipolar host material. nih.gov The design of such materials requires the covalent linking of electron-donating (p-type) and electron-accepting (n-type) moieties. This compound is an excellent precursor for this purpose. The iodo group can be used in cross-coupling reactions to attach an n-type unit, such as a cyanofluorene, while the hydroxyl group can be modified to fine-tune the electronic properties or improve the processability of the final material. nih.gov

The development of highly efficient and stable blue OLEDs remains a significant challenge. Fused dibenzofuran skeletons are considered promising candidates for creating photoelectronic materials, especially for blue phosphorescent emitters. nih.gov Dibenzofuran-based compounds can be designed to have high triplet energies, which is essential for hosting blue phosphorescent dopants and preventing energy back-transfer.

This compound can serve as a key starting material for these advanced OLED materials. For example, the synthesis of high-performance host materials like 2,8-bis(diphenyl-phosphoryl)dibenzo[b,d]furan (DBFPO) involves functionalizing the dibenzofuran core. The iodo and hydroxyl groups on the this compound scaffold provide the necessary handles to introduce phosphine (B1218219) oxide or other functional groups required for tuning the material's electronic and photophysical properties. The ability to precisely install different functionalities through reactions at the iodo and hydroxyl positions allows for the systematic design of new generations of OLED materials with improved efficiency, color purity, and operational lifetime.

Table 1: Properties of Dibenzofuran-Based Host Materials in OLEDs

Host Material Designationp-type Unitn-type UnitMax. Current Efficiency (cd A⁻¹)Max. External Quantum Efficiency (%)
CF-2-BzFDibenzofuranCyanofluorene77.225.3
ν-DABNA-O-xy in DBFPO hostν-DABNA-O-xyDBFPO-41.3 (hyperfluorescent)

Data sourced from studies on regioisomeric dibenzofuran hosts and deep-blue OLEDs. nih.gov

As Ligands or Reagents in Catalytic Systems

The rigid framework of the dibenzofuran core, combined with the presence of heteroatom functionalities, makes it an attractive scaffold for the design of ligands in transition-metal catalysis. The specific arrangement of coordinating atoms can lead to catalysts with unique selectivity and reactivity.

This compound can be envisioned as a precursor to sophisticated ligands. The hydroxyl group itself can act as a hemilabile coordinating group, reversibly binding to a metal center. rsc.org More commonly, it serves as a synthetic handle to introduce stronger coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). The iodine atom can also be involved in the synthetic route to the final ligand or be retained to modulate the electronic properties of the ligand system. The development of N-functionalized bis(diphenylphosphino)amine (DPPA) ligands, for example, shows how tuning the substitution on a ligand framework can tailor the properties of metal complexes for specific catalytic applications, from homogeneous to heterogeneous catalysis. nih.gov

Recent research has demonstrated the successful incorporation of the dibenzofuran moiety into catalyst structures. For example, dibenzofuran-based palladium(II)/N-heterocyclic carbene (NHC) catalysts have been developed and shown to be highly effective in Suzuki-Miyaura cross-coupling reactions and direct C-H bond functionalization. rsc.org

The synthesis of such catalysts could start from a functionalized precursor like this compound. The iodo and hydroxyl groups provide versatile anchor points for building the NHC precursor or other ligand components onto the dibenzofuran backbone. The transformation-oriented design of ligands is crucial for catalysis, and the ability to easily modify the dibenzofuran scaffold allows for the fine-tuning of steric and electronic properties of the resulting catalyst. rsc.org This tailored approach can lead to catalysts with enhanced activity, stability, and selectivity for challenging chemical transformations.

Table 2: Applications of Dibenzofuran-Based Catalytic Systems

Catalyst SystemCore StructureReaction TypeKey Feature
Pd(II)/NHC CatalystDibenzofuranSuzuki-Miyaura CouplingHigh efficiency for heterocyclic bromides
Pd(II)/NHC CatalystDibenzofuranDirect C-H ArylationSynthesis of arylated benzoxazoles
Iridium Pincer ComplexDibenzobarreleneAlcohol DehydrogenationLigand-metal cooperativity

Information compiled from studies on dibenzofuran-based catalysts and pincer ligands. rsc.orgrsc.org

Development of Novel Synthetic Reagents and Methodologies

The quest for new synthetic methods that are milder, more efficient, and have a broader substrate scope is a continuous endeavor in organic chemistry. researchgate.netnih.gov Bifunctional molecules like this compound are instrumental in developing such novel methodologies. The presence of two orthogonal reactive sites within the same molecule opens up possibilities for new cascade or domino reactions, where multiple bonds are formed in a single operation.

For example, a reaction sequence could be designed where the iodine is first subjected to a metal-catalyzed cross-coupling, and the newly introduced group then participates in an intramolecular reaction with the nearby hydroxyl group. This could provide rapid access to complex, polycyclic heterocyclic systems. The development of one-pot processes for synthesizing benzo[b]furans using iron and copper catalysis illustrates the power of combining halogenation and cyclization steps to build molecular complexity efficiently. nih.govresearchgate.net this compound is an ideal substrate for exploring similar integrated synthetic strategies, potentially leading to the discovery of new transformations and providing streamlined access to valuable chemical entities. Furthermore, the use of hypervalent iodine reagents, which can be generated from iodoarenes, represents a versatile tool in organic synthesis for various functionalizations. researchgate.net

Q & A

What are the optimal synthetic routes for preparing 1-Iododibenzo[b,d]furan-2-ol with high regioselectivity?

Basic Research Question
The synthesis of iodinated dibenzofurans typically involves halogenation or cross-coupling strategies. For this compound, direct iodination of dibenzofuran precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions can achieve regioselective substitution at the 1-position . Alternatively, Suzuki-Miyaura coupling using dibenzo[b,d]furan-2-ylboronic acid derivatives and iodinated aryl halides may offer better control over regiochemistry . Methodological considerations include:

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during direct iodination.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in cross-coupling routes.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate the product.

How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. For example, the hydroxyl group at the 2-position may participate in hydrogen bonding, causing peak broadening in 1^1H NMR. To address this:

  • Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • 2D NMR techniques : Use HSQC and HMBC to confirm connectivity and distinguish between regioisomers.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy to rule out isotopic interference from iodine (e.g., 127^{127}I vs. 129^{129}I) .

What are the key stability considerations for this compound under experimental conditions?

Basic Research Question
Iodinated aromatic compounds are prone to light-induced decomposition and thermal instability. For this compound:

  • Storage : Keep in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation .
  • Reaction conditions : Avoid prolonged heating (>80°C) in polar aprotic solvents (e.g., DMF), which may accelerate dehalogenation.
  • Monitoring : Use TLC or in-situ UV-Vis spectroscopy to detect degradation products during reactions .

How does the electronic nature of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The iodine atom acts as a directing group and modulates electron density in the aromatic system. Computational studies (DFT) suggest that the 1-iodo substituent increases electrophilicity at the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed couplings . Experimental strategies include:

  • Catalytic systems : Use CuI or Pd(OAc)₂ with ligands (e.g., XPhos) to enhance oxidative addition in Ullmann or Heck reactions.
  • Solvent effects : Polar solvents (DMSO) stabilize intermediates in SNAr, while nonpolar solvents (toluene) favor cross-couplings.
  • Kinetic studies : Track reaction progress via 19^{19}F NMR if fluorine tags are incorporated .

What analytical techniques are most effective for quantifying trace impurities in this compound?

Basic Research Question
HPLC-MS with a C18 column and acetonitrile/water mobile phase is optimal for separating iodinated byproducts. Key parameters:

  • Detection : UV at 254 nm for aromatic systems; ESI-MS in negative ion mode for hydroxylated derivatives.
  • Validation : Spike samples with known impurities (e.g., diiodinated analogs) to calibrate retention times .

How can researchers leverage this compound as a scaffold for designing bioactive molecules?

Advanced Research Question
The dibenzofuran core is a privileged structure in medicinal chemistry. Modifications to this compound can enhance binding to targets like kinase enzymes or GPCRs:

  • Derivatization : Introduce sulfonamide or carbamate groups at the 2-hydroxyl position to improve solubility and bioavailability .
  • Structure-activity relationship (SAR) : Compare iodinated vs. brominated analogs to assess halogen bonding efficacy in protein-ligand interactions .
  • In silico screening : Docking studies using AutoDock Vina can predict binding modes to biological targets .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question
Iodinated compounds require stringent safety measures:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Waste disposal : Collect halogenated waste separately and treat with activated charcoal or sodium thiosulfate before incineration .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.